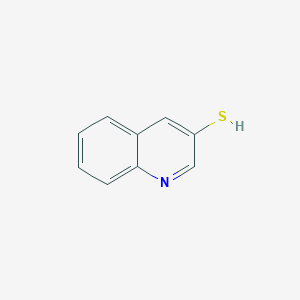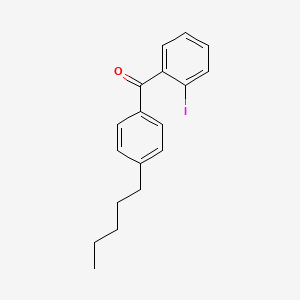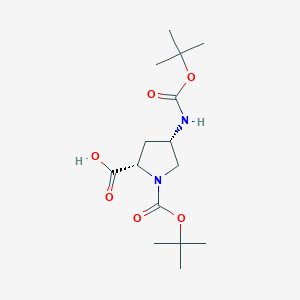
Quinoléine-3-thiol
Vue d'ensemble
Description
Quinoline-3-thiol is a heterocyclic aromatic organic compound consisting of a quinoline ring system with a thiol group (-SH) attached to the third carbon atom. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. Quinoline-3-thiol, in particular, has garnered attention due to its potential biological and pharmaceutical activities.
Applications De Recherche Scientifique
Quinoline-3-thiol has a range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Quinoline-3-thiol, like other quinoline derivatives, has been found to have a broad spectrum of bioactivity . It has been used as a core template in drug design due to its versatile applications Quinoline derivatives have been known to target dna gyrase and dihydrofolate reductase (dhfr) in microbial organisms .
Biochemical Pathways
Quinoline-3-thiol, like other quinoline derivatives, is likely to affect multiple biochemical pathways due to its broad spectrum of bioactivity . .
Pharmacokinetics
It’s known that the structural diversity of quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis . They eliminate cells that threaten the survival of animals and disrupt cell migration, and they also act as angiogenesis inhibitors .
Action Environment
It’s known that quinoline congeners have been documented over the years to have ecological effects with buildings/structures related to production of the oil coal, and also water contamination .
Analyse Biochimique
Biochemical Properties
Quinoline-3-thiol plays a crucial role in several biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with thiol-containing enzymes, such as glutathione synthetase and γ-glutamylcysteine synthetase, which are involved in the synthesis of glutathione . These interactions are primarily mediated through the thiol group of Quinoline-3-thiol, which can form covalent bonds with the active sites of these enzymes, thereby modulating their activity. Additionally, Quinoline-3-thiol has been shown to interact with various proteins through disulfide bond formation, influencing protein structure and function .
Cellular Effects
Quinoline-3-thiol exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving redox regulation and oxidative stress responses . By modulating the activity of thiol-containing enzymes and proteins, Quinoline-3-thiol can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative damage . Furthermore, Quinoline-3-thiol can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Quinoline-3-thiol involves its ability to form covalent bonds with thiol groups in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, Quinoline-3-thiol can inhibit the activity of thiol-containing enzymes by forming disulfide bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, Quinoline-3-thiol can modulate gene expression by influencing the redox state of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline-3-thiol have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that Quinoline-3-thiol can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways . Prolonged exposure to high concentrations of Quinoline-3-thiol can lead to cellular toxicity and oxidative damage .
Dosage Effects in Animal Models
The effects of Quinoline-3-thiol in animal models vary with different dosages. At low to moderate doses, Quinoline-3-thiol has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, the compound can induce toxic effects, including oxidative stress, cellular damage, and organ toxicity . These adverse effects are likely due to the overproduction of reactive oxygen species and the depletion of cellular antioxidants .
Metabolic Pathways
Quinoline-3-thiol is involved in several metabolic pathways, particularly those related to redox regulation and thiol metabolism . It interacts with enzymes such as glutathione synthetase and γ-glutamylcysteine synthetase, which are key players in the synthesis of glutathione, a major cellular antioxidant . By modulating the activity of these enzymes, Quinoline-3-thiol can influence the levels of glutathione and other thiol-containing metabolites, thereby affecting the overall redox balance and metabolic flux within cells .
Transport and Distribution
Within cells and tissues, Quinoline-3-thiol is transported and distributed through interactions with various transporters and binding proteins . It has been shown to bind to albumin and other plasma proteins, which facilitate its transport in the bloodstream and its distribution to different tissues . Additionally, Quinoline-3-thiol can be taken up by cells through specific transporters, such as those involved in thiol and amino acid transport . Once inside the cells, Quinoline-3-thiol can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Quinoline-3-thiol is critical for its activity and function. Studies have shown that Quinoline-3-thiol is primarily localized in the cytosol and mitochondria, where it interacts with various enzymes and proteins involved in redox regulation and energy metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For instance, the presence of a thiol group allows Quinoline-3-thiol to form disulfide bonds with mitochondrial proteins, thereby targeting it to the mitochondria and modulating mitochondrial function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinoline-3-thiol can be synthesized through various synthetic routes. One common method involves the cyclization of o-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst. Another approach is the nucleophilic substitution of quinoline-3-halides with thiols.
Industrial Production Methods: In an industrial setting, the synthesis of quinoline-3-thiol may involve large-scale reactions using continuous flow reactors to ensure efficiency and safety. Green chemistry principles are often applied to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Quinoline-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Quinoline-3-thiol can be oxidized to quinoline-3-sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of quinoline-3-thiol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Quinoline-3-sulfoxide: Formed through oxidation.
Quinoline-3-sulfone: Formed through further oxidation of quinoline-3-sulfoxide.
Substituted Quinolines: Formed through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Quinoline-3-ol: Contains a hydroxyl group instead of a thiol group.
Quinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
quinoline-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXXXUAUKOZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617985 | |
| Record name | Quinoline-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76076-35-2 | |
| Record name | Quinoline-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)




![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)




